2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile
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Overview
Description
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to a dihydroisoquinoline ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-dihydroisoquinoline-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide.
Major Products Formed
Reduction: 2-(4-aminobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile.
Substitution: Amide derivatives such as 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide.
Cyclization: Fused ring systems like isoquinoline derivatives.
Scientific Research Applications
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives: These compounds share the nitrobenzoyl group and exhibit similar biological activities.
4-nitrobenzoyl chloride derivatives: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the dihydroisoquinoline ring and carbonitrile substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-8,16H,9-10H2 |
InChI Key |
NHVIYDVUKJKDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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